5-{[(4-Ethoxyphenyl)carbonyl]amino}benzene-1,3-dicarboxylic acid
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Overview
Description
5-(4-Ethoxybenzamido)benzene-1,3-dicarboxylic acid is a complex organic compound that belongs to the class of benzenedicarboxylic acids. This compound is characterized by the presence of an ethoxybenzamido group attached to a benzene ring, which is further substituted with two carboxylic acid groups at the 1 and 3 positions. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-ethoxybenzamido)benzene-1,3-dicarboxylic acid typically involves multiple steps, starting with the preparation of the ethoxybenzamido intermediate. This intermediate is then reacted with benzene-1,3-dicarboxylic acid under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques such as recrystallization and chromatography is common to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
5-(4-Ethoxybenzamido)benzene-1,3-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced derivatives.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
5-(4-Ethoxybenzamido)benzene-1,3-dicarboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antibacterial and anticancer activities.
Industry: Utilized in the production of polymers and advanced materials.
Mechanism of Action
The mechanism of action of 5-(4-ethoxybenzamido)benzene-1,3-dicarboxylic acid involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, making it a potential antibacterial agent . The compound’s structure allows it to bind to the active sites of these enzymes, thereby blocking their function and inhibiting bacterial growth.
Comparison with Similar Compounds
Similar Compounds
- Phthalic acid (1,2-benzenedicarboxylic acid)
- Isophthalic acid (1,3-benzenedicarboxylic acid)
- Terephthalic acid (1,4-benzenedicarboxylic acid)
Uniqueness
5-(4-Ethoxybenzamido)benzene-1,3-dicarboxylic acid is unique due to the presence of the ethoxybenzamido group, which imparts distinct chemical and biological properties. This differentiates it from other benzenedicarboxylic acids, which lack this functional group and therefore exhibit different reactivity and applications.
Properties
Molecular Formula |
C17H15NO6 |
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Molecular Weight |
329.30 g/mol |
IUPAC Name |
5-[(4-ethoxybenzoyl)amino]benzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C17H15NO6/c1-2-24-14-5-3-10(4-6-14)15(19)18-13-8-11(16(20)21)7-12(9-13)17(22)23/h3-9H,2H2,1H3,(H,18,19)(H,20,21)(H,22,23) |
InChI Key |
CTCKCNQCWFMUAO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=CC(=CC(=C2)C(=O)O)C(=O)O |
Origin of Product |
United States |
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